molecular formula C10H7N3 B3039484 4-(1H-pyrazol-4-yl)benzonitrile CAS No. 1101167-56-9

4-(1H-pyrazol-4-yl)benzonitrile

Cat. No. B3039484
CAS RN: 1101167-56-9
M. Wt: 169.18 g/mol
InChI Key: PLBUGUJAPLDUKA-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)benzonitrile is a chemical compound with the CAS Number: 1101167-56-9 . It has a molecular weight of 169.19 .


Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of 4-(1H-pyrazol-4-yl)benzonitrile is represented by the InChI code: 1S/C10H7N3/c11-5-8-1-3-9(4-2-8)10-6-12-13-7-10/h1-4,6-7H, (H,12,13) . This indicates that the molecule consists of 10 carbon atoms, 7 hydrogen atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-pyrazol-4-yl)benzonitrile include a molecular weight of 169.19 .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a neglected parasitic disease responsible for significant morbidity and mortality worldwide. Researchers have investigated the antileishmanial potential of 4-(1H-pyrazol-4-yl)benzonitrile derivatives. In a study by Marra et al., these compounds demonstrated an active profile against Leishmania infantum and Leishmania amazonensis. Notably, some compounds exhibited efficacy comparable to pentamidine (a known antileishmanial drug) but with lower cytotoxicity .

Apoptosis Induction in Cancer Cells

Compound 10ec, a derivative of 4-(1H-pyrazol-4-yl)benzonitrile, has shown promise in inducing apoptosis in breast cancer cells (BT-474). Biological studies using acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays revealed its pro-apoptotic effects. Additionally, the clonogenic assay demonstrated concentration-dependent inhibition of colony formation in BT-474 cells .

Molecular Modeling and Drug Design

Researchers have employed molecular modeling techniques to evaluate the interaction of 4-(1H-pyrazol-4-yl)benzonitrile derivatives with their parasitic targets. By analyzing electronic regions, orientation, and lipophilicity, they aim to optimize these compounds for improved efficacy against Leishmania species .

High-Resolution Mass Spectrometry (HRMS)

In studies involving the synthesis of 4-(1H-pyrazol-4-yl)benzonitrile derivatives, HRMS played a crucial role in detecting the molecular ions of the compounds. This technique provides accurate mass information, aiding in compound identification and characterization .

Chemical Synthesis and Organic Chemistry

The synthesis of 4-(1H-pyrazol-4-yl)benzonitrile involves organic reactions and synthetic methodologies. Researchers explore various synthetic routes to access this compound, contributing to the field of organic chemistry.

Safety and Hazards

When handling 4-(1H-pyrazol-4-yl)benzonitrile, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

4-(1H-pyrazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-8-1-3-9(4-2-8)10-6-12-13-7-10/h1-4,6-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBUGUJAPLDUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-4-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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